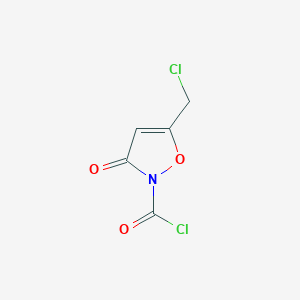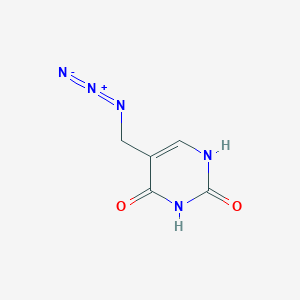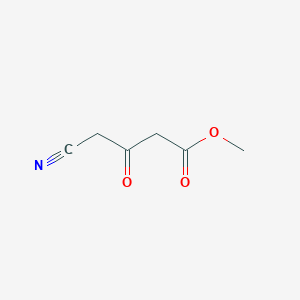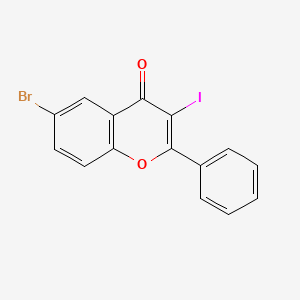![molecular formula C8H6ClN3O2 B8712505 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole](/img/structure/B8712505.png)
2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a chloromethyl group at the 2-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzimidazole. This intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted benzimidazole derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride in acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
- Substituted benzimidazole derivatives
- Amino-substituted benzimidazole derivatives
- Oxidized benzimidazole derivatives
Scientific Research Applications
Medicinal Chemistry: The compound and its derivatives have shown promise as potential anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Materials Science: The compound is used as an intermediate in the synthesis of advanced materials, including polymers and dyes, due to its unique chemical properties.
Biological Research: It is used as a probe in biochemical studies to investigate the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the chloromethyl group can participate in alkylation reactions with nucleophilic residues in proteins, further contributing to its biological activity .
Comparison with Similar Compounds
2-(chloromethyl)-1H-benzimidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-nitro-1H-benzimidazole: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
2-(bromomethyl)-4-nitro-1H-benzimidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity in substitution reactions.
Uniqueness: 2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
2-(chloromethyl)-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H6ClN3O2/c9-4-7-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-3H,4H2,(H,10,11) |
InChI Key |
CCUIJBZBHHXSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2-Chloroethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B8712435.png)
![1,1-Dimethylethyl [2-amino-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B8712439.png)

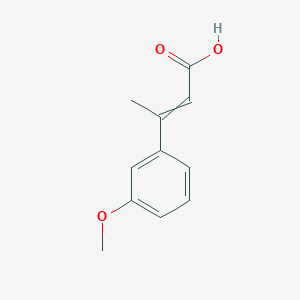
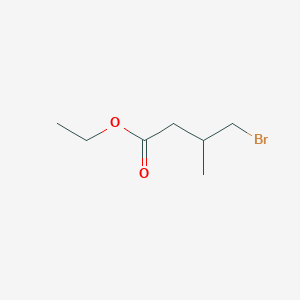
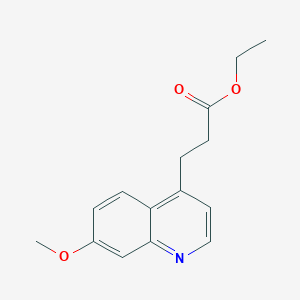
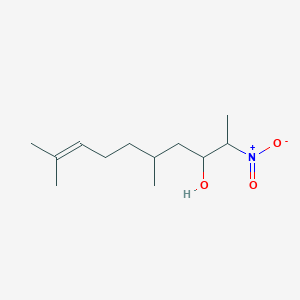
![2-(Pyridin-3-yl)benzo[d]oxazol-7-amine](/img/structure/B8712489.png)
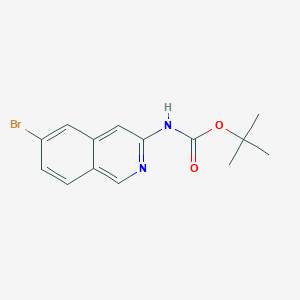
![Benzo[c]isothiazol-4-ylmethanol](/img/structure/B8712493.png)
